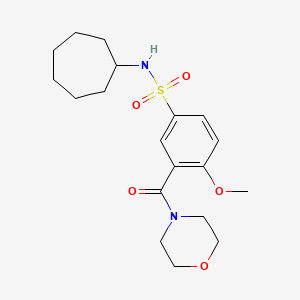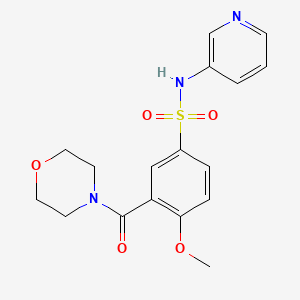![molecular formula C20H33N3O4 B4424222 N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide](/img/structure/B4424222.png)
N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide
Descripción general
Descripción
N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are responsible for the transport of lactate, pyruvate, and other monocarboxylates across the cell membrane. AZD-3965 has shown promising results in preclinical studies as a potential anticancer agent.
Aplicaciones Científicas De Investigación
N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide has been extensively studied for its potential as an anticancer agent. MCTs are overexpressed in many solid tumors and are associated with poor prognosis. Inhibition of MCTs leads to a decrease in lactate transport, which in turn leads to a decrease in tumor growth and metastasis. This compound has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents.
Mecanismo De Acción
N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide inhibits MCTs by binding to the substrate-binding site of the transporter. This prevents the transport of lactate and other monocarboxylates across the cell membrane. Inhibition of MCTs leads to a decrease in lactate transport, which in turn leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to decrease lactate transport in cancer cells. This leads to a decrease in tumor growth and metastasis. In addition, this compound has been shown to increase glucose uptake in cancer cells. This may be due to the inhibition of lactate transport, which leads to a decrease in lactate production and an increase in glucose uptake. This compound has also been shown to increase the sensitivity of cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide has several advantages for lab experiments. It is a small molecule inhibitor that targets a specific protein, which makes it easier to study the mechanism of action. In addition, this compound has shown promising results in preclinical studies as a potential anticancer agent. However, there are also limitations to using this compound in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, the synthesis method for this compound is complex and may be difficult to reproduce in other labs.
Direcciones Futuras
For research on N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide include further study of its mechanism of action, testing its safety and efficacy in clinical trials, and testing it in combination with other anticancer agents.
Propiedades
IUPAC Name |
2-[[3-[3-(azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4/c1-26-18-8-7-16(12-22-13-20(21)25)11-19(18)27-15-17(24)14-23-9-5-3-2-4-6-10-23/h7-8,11,17,22,24H,2-6,9-10,12-15H2,1H3,(H2,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHZLZHRBWUJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(=O)N)OCC(CN2CCCCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)

![1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4424161.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B4424192.png)

![4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B4424200.png)
![4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4424208.png)
![4-[(aminocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B4424214.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4424230.png)
![2-(3-oxodecahydro-2-quinoxalinyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4424238.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4424255.png)